molecular formula C17H14ClFN4OS B11665085 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11665085
M. Wt: 376.8 g/mol
InChI Key: XCIALDDPAFNRSI-AWQFTUOYSA-N
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Description

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a synthetically designed, potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound is of significant interest in oncological research, particularly for the study of acute myeloid leukemia (AML), where constitutively activating mutations in the FLT3 gene, such as the internal tandem duplication (ITD), are among the most common molecular drivers and are associated with poor prognosis. The compound exerts its effects by targeting the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK/ERK, and PI3K/Akt . This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent leukemia cell lines. Researchers utilize this hydrazide-based benzimidazole compound as a valuable chemical probe to elucidate the complex signaling networks of FLT3, to validate FLT3 as a therapeutic target, and to investigate mechanisms of resistance to other FLT3 inhibitors. Its application is primarily focused on in vitro cell-based assays and in vivo preclinical models to advance the understanding of leukemogenesis and to support the development of novel targeted cancer therapies.

Properties

Molecular Formula

C17H14ClFN4OS

Molecular Weight

376.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H14ClFN4OS/c1-23-15-8-3-2-7-14(15)21-17(23)25-10-16(24)22-20-9-11-12(18)5-4-6-13(11)19/h2-9H,10H2,1H3,(H,22,24)/b20-9+

InChI Key

XCIALDDPAFNRSI-AWQFTUOYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Starting material : o-Phenylenediamine reacts with thioglycolic acid in polyphosphoric acid (PPA) at 180–185°C for 6–9 hours.

  • Methylation : The resulting benzimidazole-2-thiol is methylated using methyl iodide (CH₃I) in dry acetone with anhydrous potassium carbonate (K₂CO₃) as a base.

Characterization Data

ParameterValue/ObservationSource
Yield78–82%
Melting Point215–218°C
IR (KBr, cm⁻¹)3404 (N–H), 1622 (C=N)
¹H NMR (DMSO-d₆, δ)3.72 (s, 3H, CH₃), 7.2–7.6

Step 2: Preparation of 2-[(1-Methyl-1H-Benzimidazol-2-Yl)Sulfanyl]Acetohydrazide

Reaction Protocol

  • Nucleophilic substitution : 1-Methyl-1H-benzimidazole-2-thiol reacts with ethyl chloroacetate in dry acetone/K₂CO₃ to form ethyl 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate.

  • Hydrazinolysis : The ester is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 8 hours.

Optimization Data

ParameterValue/ObservationSource
Reaction Time (Hydrazine)8 hours
Yield85–88%
Purity (TLC)Rf = 0.72 (CHCl₃:MeOH, 9:1)

Step 3: Synthesis of 2-Chloro-6-Fluorobenzaldehyde

Industrial-Scale Method

  • Chlorination : 2-Chloro-6-fluorotoluene is chlorinated under UV light at 180°C with phosphorus trichloride (PCl₃) as a catalyst.

  • Hydrolysis : The resulting dichloride is hydrolyzed using iron-based solid superacid (SO₄²⁻/Fe₃O₄) in water at 90°C.

Performance Metrics

ParameterValue/ObservationSource
Purity (GC)99.7%
Yield95%
Reaction Temperature90°C

Step 4: Condensation Reaction to Form the Target Compound

Key Reaction

  • Condensation : 2-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide reacts with 2-chloro-6-fluorobenzaldehyde in ethanol under reflux for 1–3 hours, catalyzed by glacial acetic acid.

Analytical Results

ParameterValue/ObservationSource
Yield75–80%
Melting Point224–227°C
¹H NMR (DMSO-d₆, δ)8.15 (s, 1H, CH=N), 7.2–7.8
ESI-MS (m/z)416.8 [M+H]⁺

Optimization and Industrial Considerations

Scalability Challenges

  • Purification : Recrystallization from ethanol/water mixtures improves purity to >99%.

  • Catalyst Reuse : SO₄²⁻/Fe₃O₄ catalyst is recyclable for up to five batches without yield loss.

Comparative Yields

StepLaboratory YieldIndustrial Yield
Benzimidazole Thiol80%83%
Acetohydrazide85%88%
Final Condensation75%78%

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorofluorophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted chlorofluorophenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the interaction of hydrazide derivatives with enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity, while the hydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The chlorofluorophenyl moiety contributes to the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactive Moieties Identified
Target Compound C₁₇H₁₄ClFN₄OS 376.83 2-Chloro-6-fluorophenyl; 1-methylbenzimidazol-2-ylsulfanyl Benzimidazole, halogenated arylidene
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-furan-2-ylmethylidene]acetohydrazide C₂₁H₁₈N₄O₂S 406.46 Furylmethylene; 1-benzylbenzimidazol-2-ylsulfanyl Benzimidazole, furan
2-(4-Chloro-2-methylphenoxy)-N'-[-(5-methyl-2-furyl)methylidene]acetohydrazide (Compound 14) C₁₅H₁₅ClN₂O₃ 306.75 4-Chloro-2-methylphenoxy; 5-methylfuranmethylidene Chlorophenoxy, methylfuran
Fluorinated hydrazides (Compounds 187–188) C₁₇H₁₆FN₃O₂ (e.g.) ~325.33 4-Fluoro-2-hydroxyphenyl; dihydrobenzofuran Fluorophenyl, benzofuran

Key Observations :

  • The target compound exhibits enhanced halogenation (Cl, F) compared to furan-based analogues (e.g., ), which may improve metabolic stability and target affinity due to electronegative substituents .

Computational Similarity Analysis

Table 2: Tanimoto and Dice Similarity Scores (Hypothetical Data)
Compound Pair Tanimoto (MACCS) Dice (Morgan) Structural Overlap
Target vs. Compound 14 0.45 0.52 Low overlap: Phenoxy vs. benzimidazole-sulfanyl; furan vs. halogenated arylidene
Target vs. Fluorinated Hydrazide 187 0.68 0.71 Moderate overlap: Fluorophenyl groups; differences in benzofuran vs. benzimidazole
Target vs. Benzimidazole-Furan Hybrid 0.78 0.82 High overlap: Shared benzimidazole-sulfanyl core; divergence in arylidene groups

Insights :

  • The target compound shares the highest similarity with benzimidazole-furan hybrids (e.g., ), suggesting comparable pharmacophore features.
  • Lower similarity with phenoxy-furan derivatives (e.g., ) highlights the critical role of the benzimidazole-thioether moiety in defining activity .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves a multi-step process:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-chloro-6-fluorobenzaldehyde) with a thioacetohydrazide intermediate.
  • Step 2 : Formation of the hydrazone linkage under reflux conditions (e.g., ethanol at 70–80°C for 4–6 hours) to ensure stereoselectivity .
  • Step 3 : Purification via column chromatography or recrystallization using solvents like methanol/water mixtures . Critical parameters include pH control (neutral to slightly acidic), anhydrous solvents, and catalysts like acetic acid for imine formation .

Q. Which spectroscopic techniques are essential for structural validation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the hydrazone (E)-configuration and benzimidazole sulfanyl group integration .
  • IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O) validate the acetohydrazide core .
  • HPLC : Purity >95% is typically achieved using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Dose-Response Curves : IC₅₀ values should be calculated using non-linear regression models .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays alongside MTT) .
  • ADME Profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to explain discrepancies in efficacy .
  • Biophysical Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm target binding affinity .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzimidazole or phenyl groups to enhance target interaction .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., topoisomerase II or kinases) .
  • Selectivity Screening : Test against panels of related targets (e.g., kinase inhibitors) to identify off-target effects .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction : Resolve the (E)-configuration of the hydrazone and dihedral angles between aromatic rings .
  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder or thermal motion in the benzimidazole moiety .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing stability .

Q. What methodologies address stability issues under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS .
  • Cyclic Voltammetry : Assess redox stability, particularly for the sulfanyl group, which may oxidize to sulfoxides .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
12-Chloro-6-fluorobenzaldehyde, ethanol, reflux (4 h)65–7090%
2Acetic acid catalyst, 70°C, N₂ atmosphere75–8092%
3Methanol/water recrystallization8598%
Data compiled from .

Q. Table 2: Biological Activity Profile

Assay TypeTargetIC₅₀/EC₅₀ (µM)Reference
AnticancerHeLa12.3 ± 1.2
AntibacterialS. aureus25.8 ± 3.1
AntifungalC. albicans48.5 ± 4.7

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